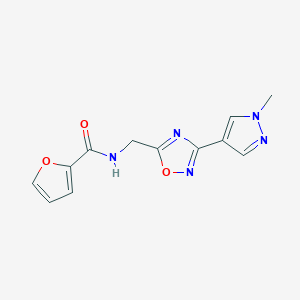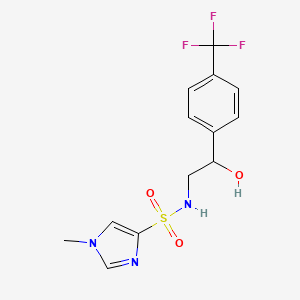![molecular formula C16H17FN4OS B2882348 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097862-39-8](/img/structure/B2882348.png)
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule. It contains a fluorophenyl group, a cyclopropane ring, a carbonyl group, a thiadiazole ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The fluorophenyl, cyclopropane, thiadiazole, and piperazine rings would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom on the phenyl ring, the electrophilicity of the carbonyl group, and the nucleophilicity of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the piperazine ring could contribute to its basicity .Scientific Research Applications
Synthesis and Derivative Studies
- Ciprofloxacin Derivatives: A study by Yadav and Joshi (2008) explored the synthesis of novel ciprofloxacin derivatives, including those with 1,2,5-thiadiazol-3-yl)piperazine components. These derivatives were created for potential enhanced biological activity, emphasizing the versatility of such compounds in drug development.
Biological Activity and Pharmaceutical Research
- Antimicrobial Studies: Research by Patel, Patel, and Chauhan (2007) on the synthesis of quinolone derivatives including piperazine components revealed their potential in antibacterial activity. This highlights the compound's role in creating new antimicrobial agents.
- Antibacterial and Antifungal Properties: Patel and Patel (2010) investigated fluoroquinolone-based 4-thiazolidinones, demonstrating their effectiveness against various bacterial and fungal strains. This research underscores the compound's significance in addressing antimicrobial resistance.
Chemical Synthesis and Analysis
- Spectral and Structural Analysis: The study of piperazine substituted ciprofloxacin derivatives, as reported by Yadav and Joshi (2008), involved detailed spectral studies. These investigations are crucial for understanding the chemical structure and properties of such compounds.
- X-ray Diffraction Studies: The work by Sanjeevarayappa et al. (2015) on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate included X-ray diffraction studies, illustrating the importance of structural analysis in chemical research.
Anticancer and Antiviral Research
- Cancer Cell Line Studies: Farooqi et al. (2018) conducted research on thiadiazole derivatives of ibuprofen and ciprofloxacin, indicating potential anti-cancer properties. This underscores the compound's relevance in oncological research.
- Antiviral Activities: The study by Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with febuxostat revealed their antiviral potential against Tobacco mosaic virus, showcasing the compound's use in virology.
Neurological Applications
- Neuroleptic Agents Synthesis: Botteghi et al. (2001) explored the synthesis of neuroleptic agents Fluspirilen and Penfluridol, incorporating a piperazine moiety. This research highlights the compound's application in neurological disorders.
Imaging and Diagnostic Use
- PET Radioligand Imaging: Ryu et al. (2007) investigated the use of 18F-FCWAY, a PET radioligand for imaging serotonin receptors in the brain, demonstrating the compound's application in diagnostic imaging.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4OS/c17-13-3-1-12(2-4-13)16(5-6-16)15(22)21-9-7-20(8-10-21)14-11-18-23-19-14/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKOFLHCQVPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)




![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)
![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)